4-(4-Carboxy-3-fluorophenyl)-2-methylphenol
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Overview
Description
4-(4-Carboxy-3-fluorophenyl)-2-methylphenol is an organic compound with a molecular formula of C14H11FO4 It is characterized by the presence of a carboxylic acid group, a fluorine atom, and a hydroxyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Carboxy-3-fluorophenyl)-2-methylphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzoic acid and 2-methylphenol.
Reaction Conditions: The reaction conditions often involve the use of a catalyst, such as palladium on carbon, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Procedure: The reaction mixture is heated under reflux conditions for several hours to facilitate the coupling of the starting materials, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Carboxy-3-fluorophenyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
4-(4-Carboxy-3-fluorophenyl)-2-methylphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Carboxy-3-fluorophenyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol
- 4-(4-Carboxy-3-fluorophenyl)benzoic acid
- 4-Carboxy-3-fluorobenzeneboronic acid
Uniqueness
4-(4-Carboxy-3-fluorophenyl)-2-methylphenol is unique due to the presence of both a carboxylic acid group and a hydroxyl group on the biphenyl structure, which allows for diverse chemical reactivity and potential biological activities. The fluorine atom further enhances its properties by increasing lipophilicity and metabolic stability compared to similar compounds.
Properties
IUPAC Name |
2-fluoro-4-(4-hydroxy-3-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-8-6-9(3-5-13(8)16)10-2-4-11(14(17)18)12(15)7-10/h2-7,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNQCVAIMFXWHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683920 |
Source
|
Record name | 3-Fluoro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70683920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261987-13-6 |
Source
|
Record name | 3-Fluoro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70683920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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